molecular formula C12H13BrN2O3S B2822745 3-Bromo-N-[(1S)-1-cyanoethyl]-2-methyl-5-methylsulfonylbenzamide CAS No. 2261062-82-0

3-Bromo-N-[(1S)-1-cyanoethyl]-2-methyl-5-methylsulfonylbenzamide

Cat. No.: B2822745
CAS No.: 2261062-82-0
M. Wt: 345.21
InChI Key: WGVYZCSBPGHGFU-ZETCQYMHSA-N
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Description

The compound “3-Bromo-N-[(1S)-1-cyanoethyl]-2-methyl-5-methylsulfonylbenzamide” belongs to the class of organic compounds known as benzamides. Benzamides are compounds containing a benzene ring which is attached to an amide functional group .


Synthesis Analysis

The synthesis of such compounds typically involves various organic reactions, including nucleophilic substitution and amidation . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, a compound with a bromine atom might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, can be determined through various experimental methods .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins or enzymes are investigated .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the compound’s potential to cause harm to humans or the environment .

Properties

IUPAC Name

3-bromo-N-[(1S)-1-cyanoethyl]-2-methyl-5-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-7(6-14)15-12(16)10-4-9(19(3,17)18)5-11(13)8(10)2/h4-5,7H,1-3H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVYZCSBPGHGFU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)C)C(=O)NC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)C)C(=O)N[C@@H](C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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